N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide
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Overview
Description
N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes phenylhydrazinyl groups and nitrous amide functionalities. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide typically involves a non-solvent reaction mechanism. The process begins with the reaction of phenylhydrazine with oxalic acid to form an intermediate compound. This intermediate is then reacted with nitrous acid under controlled conditions to yield the final product. The reaction conditions, including temperature and pH, are carefully monitored to ensure the purity and yield of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to maintain consistent reaction conditions. The use of advanced analytical techniques, such as Fourier transform infrared (FTIR) spectroscopy and proton nuclear magnetic resonance (1H NMR) spectroscopy, is essential for quality control and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalic acid derivatives, while reduction could produce hydrazine derivatives. Substitution reactions may result in the formation of halogenated or hydroxylated compounds .
Scientific Research Applications
N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a corrosion inhibitor for metals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism by which N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide exerts its effects involves its interaction with molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents oxidation and corrosion. The compound’s functional groups play a crucial role in this adsorption process, interacting with the metal surface through chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2-phenylethyl)oxamide
- N,N’-Bis(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-oxalamide
Uniqueness
N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide stands out due to its unique combination of phenylhydrazinyl and nitrous amide groups. This structural uniqueness imparts specific chemical properties that are not observed in similar compounds. For example, its ability to act as a corrosion inhibitor is enhanced by the presence of both hydrazinyl and nitrous amide functionalities, which provide multiple points of interaction with metal surfaces .
Properties
CAS No. |
7155-39-7 |
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Molecular Formula |
C16H18N6O3 |
Molecular Weight |
342.35 g/mol |
IUPAC Name |
N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide |
InChI |
InChI=1S/C16H18N6O3/c23-15(19-17-13-7-3-1-4-8-13)11-22(21-25)12-16(24)20-18-14-9-5-2-6-10-14/h1-10,17-18H,11-12H2,(H,19,23)(H,20,24) |
InChI Key |
GMCWBXDBYUUHBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)CN(CC(=O)NNC2=CC=CC=C2)N=O |
Origin of Product |
United States |
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